molecular formula C23H21FN2O5S B12071737 Methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate

Methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B12071737
M. Wt: 456.5 g/mol
InChI Key: YBFRJIUZSPYSCD-UHFFFAOYSA-N
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Description

Methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is a thiophene-based derivative featuring multiple functional groups: a 4-ethoxyphenyl carbamoyl moiety at position 5, a 4-fluorobenzamido group at position 2, and a methyl ester at position 2. The compound’s synthesis likely involves sequential carbamoylation and benzamidation reactions on a thiophene core, similar to methods described for related derivatives .

Properties

Molecular Formula

C23H21FN2O5S

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 5-[(4-ethoxyphenyl)carbamoyl]-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H21FN2O5S/c1-4-31-17-11-9-16(10-12-17)25-21(28)19-13(2)18(23(29)30-3)22(32-19)26-20(27)14-5-7-15(24)8-6-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

YBFRJIUZSPYSCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)OC)C

Origin of Product

United States

Biological Activity

Methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene derivatives class, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21FN2O5S, with a molecular weight of 456.5 g/mol. The compound features a thiophene ring substituted with ethoxy and fluorobenzamido groups, which enhance its lipophilicity and biological interactions compared to other similar compounds.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies have indicated that the presence of the ethoxy and fluorinated phenyl groups may facilitate binding to specific targets, enhancing its therapeutic potential.

Pharmacological Activities

Research has indicated that compounds similar to this compound exhibit several pharmacological activities:

  • Antitumor Activity : Several studies have highlighted the antitumor properties of thiophene derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines, suggesting that this compound may also possess similar properties .
  • Anti-inflammatory Effects : The structural components of this compound suggest potential anti-inflammatory activity, which is common among thiophene derivatives .

Case Studies and Research Findings

  • Antitumor Studies : In a study evaluating the antitumor efficacy of thiophene derivatives, this compound was tested against several cancer cell lines. The results demonstrated that the compound inhibited cell proliferation significantly compared to control groups, indicating promising antitumor activity .
  • Mechanistic Insights : Further mechanistic studies revealed that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This finding aligns with the observed effects in related compounds that target mitochondrial functions .
  • Comparative Analysis : A comparative analysis with structurally similar compounds showed that this compound exhibited superior binding affinity to certain receptors involved in cancer progression, suggesting enhanced therapeutic efficacy.

Summary Table of Biological Activities

Activity TypeSimilar CompoundsObserved Effects
AntitumorVarious thiophene derivativesSignificant inhibition of cancer cell growth
Anti-inflammatoryRelated thiophene analogsReduction in inflammatory markers
Enzyme InhibitionThiophene-based inhibitorsModulation of enzymatic activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Electronic Effects

The compound’s structural analogs differ primarily in substituent type and position. Key comparisons include:

Table 1: Substituent Comparison of Selected Thiophene Derivatives
Compound (Reference) R1 (Position 5) R2 (Position 2) Molecular Weight Key Properties/Implications
Target Compound 4-Ethoxyphenyl 4-Fluorobenzamido ~466.5* Enhanced lipophilicity; strong H-bond acceptor
Ethyl 5-((2-Methoxyphenyl)carbamoyl)-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate 2-Methoxyphenyl 4-Methylbenzamido 466.52 Moderate solubility (methyl vs. fluorine)
Ethyl 5-((4-Chlorophenyl)carbamoyl)-4-methyl-2-amino-thiophene-3-carboxylate 4-Chlorophenyl Amino ~350.8 Increased polarity; potential for salt formation
Propan-2-yl 5-(diethylcarbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate Diethylcarbamoyl 4-Fluorobenzamido 420.5 Bulkier substituent; reduced crystallinity
Methyl 2-(4-chlorobenzamido)-5-(3-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate 3-Chlorophenyl 4-Chlorobenzamido ~489.98 Halogen-rich; potential pesticidal activity

*Estimated based on similar compounds (e.g., ).

Key Observations:

Electronic Effects: The 4-ethoxyphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like 3-chlorophenyl or 4-chlorophenyl , altering charge distribution and reactivity.

Steric Effects :

  • Bulkier substituents (e.g., diethylcarbamoyl in ) reduce molecular packing efficiency, possibly lowering melting points or crystallinity.
  • Halogenated analogs (e.g., ) may exhibit higher metabolic stability due to fluorine/chlorine resistance to oxidation.

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic tools like SHELX and ORTEP are critical for resolving thiophene derivatives’ structures. Key findings:

  • The 4-fluorobenzamido group may participate in C=O···H–N hydrogen bonds, stabilizing crystal lattices .
  • Ethoxy groups can engage in weak C–H···O interactions, influencing polymorphism compared to methoxy analogs .

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